molecular formula C17H19N5O5 B13925398 8-Benzyloxy-3'-deoxyguanosine

8-Benzyloxy-3'-deoxyguanosine

Cat. No.: B13925398
M. Wt: 373.4 g/mol
InChI Key: ZIWLEKIWJTXVPN-FIXISWKDSA-N
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Description

8-Benzyloxy-3’-deoxyguanosine is a purine nucleoside analog. Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies. The anticancer mechanisms in this process rely on inhibition of DNA synthesis and induction of apoptosis .

Chemical Reactions Analysis

8-Benzyloxy-3’-deoxyguanosine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the benzyloxy group or other functional groups present in the molecule.

    Substitution: The benzyloxy group can be substituted with other groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Mechanism of Action

The mechanism of action of 8-Benzyloxy-3’-deoxyguanosine involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. The molecular targets include DNA polymerases and other enzymes involved in DNA replication. The pathways involved include the inhibition of DNA synthesis and the activation of apoptotic pathways .

Comparison with Similar Compounds

8-Benzyloxy-3’-deoxyguanosine is unique among purine nucleoside analogs due to its specific substitution at the 8-position with a benzyloxy group. Similar compounds include:

These compounds share similar structural features but differ in their specific substitutions and biological activities.

Properties

Molecular Formula

C17H19N5O5

Molecular Weight

373.4 g/mol

IUPAC Name

2-amino-9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one

InChI

InChI=1S/C17H19N5O5/c18-16-20-13-12(14(25)21-16)19-17(26-8-9-4-2-1-3-5-9)22(13)15-11(24)6-10(7-23)27-15/h1-5,10-11,15,23-24H,6-8H2,(H3,18,20,21,25)/t10-,11+,15+/m0/s1

InChI Key

ZIWLEKIWJTXVPN-FIXISWKDSA-N

Isomeric SMILES

C1[C@H](O[C@H]([C@@H]1O)N2C3=C(C(=O)NC(=N3)N)N=C2OCC4=CC=CC=C4)CO

Canonical SMILES

C1C(OC(C1O)N2C3=C(C(=O)NC(=N3)N)N=C2OCC4=CC=CC=C4)CO

Origin of Product

United States

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